molecular formula C17H19NO4 B12644249 Unii-G34JT73Q32 CAS No. 109648-80-8

Unii-G34JT73Q32

Cat. No.: B12644249
CAS No.: 109648-80-8
M. Wt: 301.34 g/mol
InChI Key: XDOZFXQPRPKZLY-SOAXVXAKSA-N
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Description

Hydromorphone N-oxide is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. Hydromorphone N-oxide is a semi-synthetic compound that has been modified to include an N-oxide functional group. This modification can alter the compound’s pharmacological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydromorphone N-oxide can be synthesized through the oxidation of hydromorphone. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups.

Industrial Production Methods

Industrial production of hydromorphone N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydromorphone N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert hydromorphone N-oxide back to hydromorphone or other reduced forms.

    Substitution: N-oxide functional group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Organic per-acids such as perbenzoic acid or peroxyacetic acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of hydromorphone N-oxide can yield hydromorphone, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Hydromorphone N-oxide has several scientific research applications:

Mechanism of Action

Hydromorphone N-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The binding of hydromorphone N-oxide to these receptors inhibits the ascending pain pathways, altering the perception and response to pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydromorphone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacological properties compared to other opioids. This modification can affect its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

109648-80-8

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(3S,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11?,16-,17-,18-/m0/s1

InChI Key

XDOZFXQPRPKZLY-SOAXVXAKSA-N

Isomeric SMILES

C[N@@+]1(CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-]

Origin of Product

United States

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